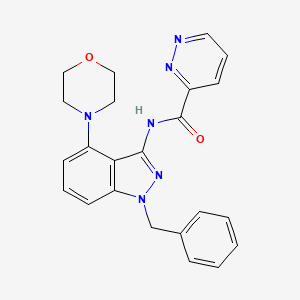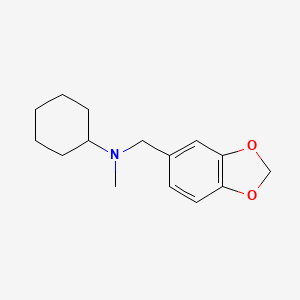
N-(1-benzyl-4-morpholin-4-yl-1H-indazol-3-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Process : The synthesis of compounds similar to N-(1-benzyl-4-morpholin-4-yl-1H-indazol-3-yl)pyridazine-3-carboxamide often involves the condensation of isocyanates with amino-substituted indazoles. This typically includes amination with morpholine and cyclisation with hydrazine hydrate (Lu et al., 2017).
Molecular Structure Analysis
- Crystal Structure : These compounds frequently crystallize in the monoclinic system, exhibiting specific spatial arrangements and angles characteristic of their molecular structure (Lu et al., 2017).
Chemical Reactions and Properties
- Reactivity : Indazole derivatives, such as the compound , are known for their distinct inhibition of the proliferation of cancer cell lines, indicating specific reactivity with biological targets (Lu et al., 2017).
Physical Properties Analysis
- Physical Appearance : The physical appearance, such as crystal structure and form, is often determined by X-ray crystallography, providing insights into the compound's solid-state characteristics (Lu et al., 2017).
Chemical Properties Analysis
- Chemical Stability and Interactions : These compounds tend to show stability and specific interactions that contribute to their biological activity, especially in inhibiting cancer cell growth. The chemical properties are often studied in the context of their potential as therapeutic agents (Lu et al., 2017).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds similar to N-(1-benzyl-4-morpholin-4-yl-1H-indazol-3-yl)pyridazine-3-carboxamide have been synthesized through various chemical processes, illustrating the methodologies and structural analysis crucial for developing potential therapeutic agents. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its crystal structure have been detailed, providing insights into its molecular configuration and potential biological activities (Lu et al., 2017). Similarly, compounds with slight variations in their structure have been synthesized to explore different biological activities, including antitumor properties (Ji et al., 2018).
Antitumor Activity
The potential antitumor activity of these compounds has been a significant focus of research. Studies have shown that certain derivatives exhibit effective inhibition against the proliferation of various cancer cell lines. For instance, a molecule with a similar structure demonstrated significant antiproliferative activity against some cancer cell lines, emphasizing its potential as a therapeutic agent (Lu et al., 2021). Another study highlighted the synthesis and antitumor activity of derivatives, revealing their distinct inhibitory capacity against cancer cell proliferation (Hao et al., 2017).
Propriétés
IUPAC Name |
N-(1-benzyl-4-morpholin-4-ylindazol-3-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c30-23(18-8-5-11-24-26-18)25-22-21-19(28-12-14-31-15-13-28)9-4-10-20(21)29(27-22)16-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKJLLZBHMNPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C(=NN3CC4=CC=CC=C4)NC(=O)C5=NN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-[1-(methoxyacetyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5603680.png)
![2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5603687.png)
![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5603699.png)
![1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5603707.png)


![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)
![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)

![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)
![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B5603780.png)
![2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)